molecular formula C10H15NO2 B15282196 (1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one

(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B15282196
M. Wt: 181.23 g/mol
InChI Key: GLPPRNVJAOCDQB-VYTVZUTHSA-N
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Description

(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the reaction of a suitable precursor with hydroxylamine or its derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

Scientific Research Applications

(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R)-1-Vinyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one: A related compound with a vinyl group instead of a hydroxyimino group.

    (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: A bicyclic compound with a different functional group arrangement.

Uniqueness

(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S,3Z,4R)-3-hydroxyimino-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(11-13)7(6)12/h6,13H,4-5H2,1-3H3/b11-8+/t6-,10+/m1/s1

InChI Key

GLPPRNVJAOCDQB-VYTVZUTHSA-N

Isomeric SMILES

C[C@@]1\2CC[C@@H](C1(C)C)C(=O)/C2=N\O

Canonical SMILES

CC1(C2CCC1(C(=NO)C2=O)C)C

Origin of Product

United States

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